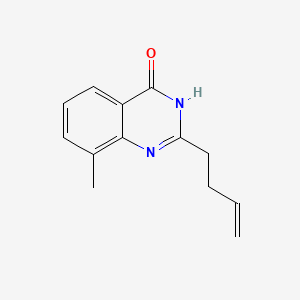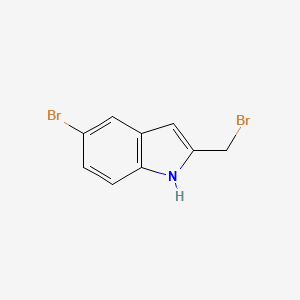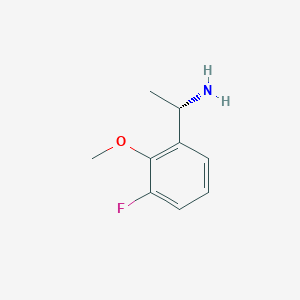
(S)-1-(3-fluoro-2-methoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using a chiral amine source and a reducing agent like sodium cyanoborohydride.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell growth.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3-Fluorophenyl)ethan-1-amine: Lacks the methoxy group, which may affect its biological activity.
(S)-1-(3-Methoxyphenyl)ethan-1-amine: Lacks the fluorine atom, which may influence its reactivity and binding properties.
Uniqueness
(S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine is unique due to the presence of both fluorine and methoxy groups, which can significantly impact its chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
(1S)-1-(3-fluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
Clave InChI |
XKDDLSQQLGMSCP-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=CC=C1)F)OC)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)F)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


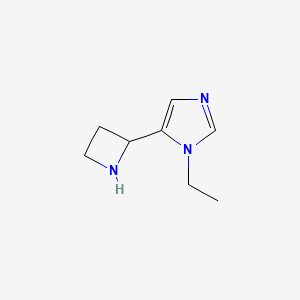
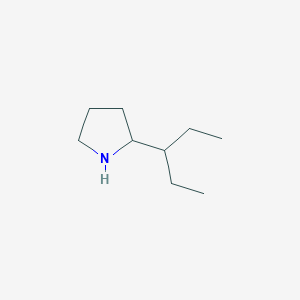
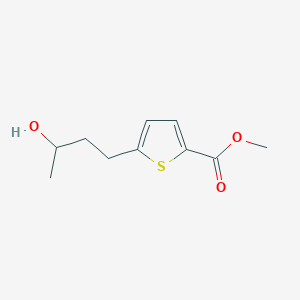
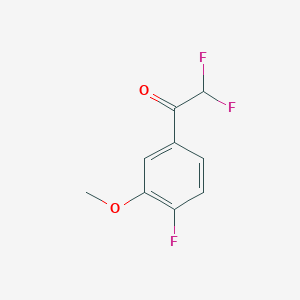
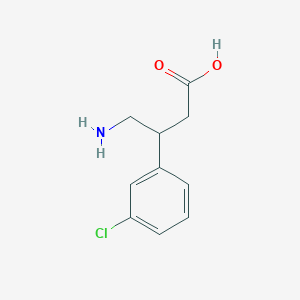
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
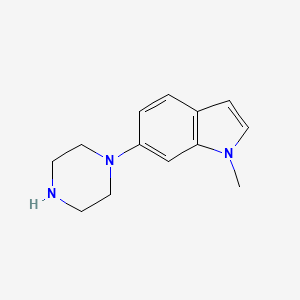
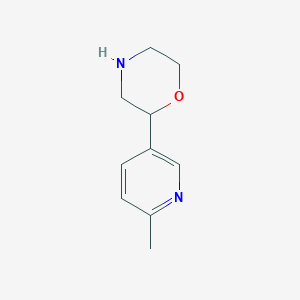
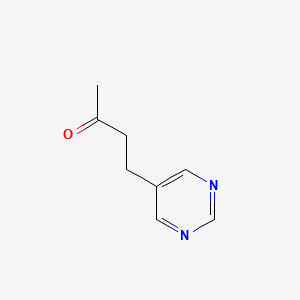
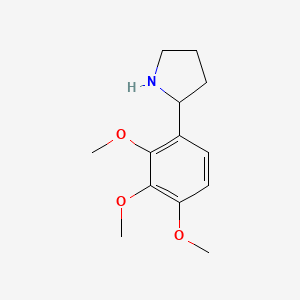
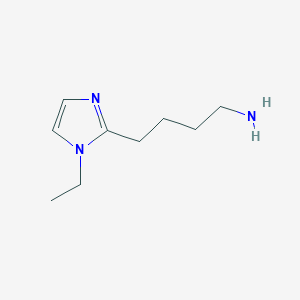
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
